
Sniper(tacc3)-1
Overview
Description
SNIPER(TACC3)-1 is a degrader of the TACC3 protein, inducing cancer cell death via the ubiquitin-proteasome pathway.
Biological Activity
SNIPER(TACC3)-1 is a novel small molecule designed to target the transforming acidic coiled-coil protein 3 (TACC3), which is overexpressed in various cancers. This compound is part of the SNIPER (Specific and Nongenetic IAP-dependent Protein ERaser) family, which induces the proteasomal degradation of specific target proteins. The biological activity of this compound has been extensively studied, revealing its potential as an anticancer agent through various mechanisms, including selective cell death in cancer cells and the induction of cytoplasmic vacuolization.
This compound operates by linking the E3 ubiquitin ligase cIAP1 to TACC3, facilitating its degradation via the proteasome. This mechanism is particularly effective in cancer cells that express high levels of TACC3, leading to selective apoptosis while sparing normal cells. The compound has been shown to induce paraptosis-like cell death characterized by cytoplasmic vacuolization and accumulation of ubiquitylated protein aggregates, which trigger endoplasmic reticulum (ER) stress responses.
Key Findings:
- Selective Induction of Cell Death : this compound selectively induces cell death in cancer cells with high TACC3 expression, such as HT1080 and MCF7 cells, while having minimal effects on normal cells .
- Cytoplasmic Vacuolization : Treatment with this compound results in significant cytoplasmic vacuolization, a process linked to ER stress and paraptosis-like cell death .
- Synergistic Effects with Bortezomib : Combining this compound with bortezomib enhances its anticancer activity, particularly in cancer cells resistant to apoptosis due to XIAP overexpression .
Research Studies and Data
Several studies have investigated the biological activity of this compound, providing insights into its efficacy and mechanisms.
Case Studies
In a notable case study involving HT1080 fibrosarcoma cells treated with this compound:
- Cell Viability : The study reported that concentrations of ≥10 μM of this compound effectively reduced cell viability after 48 hours.
- Mechanistic Insights : The degradation of TACC3 was confirmed through Western blot analysis, showing a significant reduction in TACC3 levels post-treatment .
Another study focused on U2OS cells highlighted:
Scientific Research Applications
Efficacy in Cancer Treatment
Numerous studies have demonstrated the effectiveness of SNIPER(TACC3)-1 in various cancer cell lines. Key findings include:
- Cell Viability Reduction : In vitro studies show that this compound significantly reduces cell viability in cancer cell lines such as HT1080 (fibrosarcoma) and MCF7 (breast cancer) at concentrations as low as 10 µM .
- Combination Therapy : this compound has been shown to enhance the efficacy of other anticancer agents like bortezomib, suggesting potential for combination therapies .
- Mechanistic Insights : The compound's ability to induce apoptosis without extensive caspase activation indicates alternative cell death pathways may be involved, providing insights into therapeutic strategies for apoptosis-resistant cancers .
Case Studies
Several case studies have documented the application of this compound in cancer research:
Study | Cell Line | Concentration (µM) | Outcome |
---|---|---|---|
Study 1 | HT1080 | 10 | Significant reduction in cell viability |
Study 2 | MCF7 | 10 | Induction of apoptosis confirmed via Annexin V staining |
Study 3 | A549 (lung) | 20 | Enhanced efficacy when combined with bortezomib |
Broader Implications
The targeted degradation approach exemplified by this compound holds promise beyond oncology:
- Potential for Other Diseases : Given its mechanism of action, similar strategies could be explored for diseases characterized by protein misfolding or aggregation.
- Therapeutic Development : The success of this compound may pave the way for developing additional compounds targeting other oncogenic proteins.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to validate the degradation of TACC3 by SNIPER(TACC3)-1 in vitro?
To confirm TACC3 degradation, researchers should employ a combination of:
- Western blot analysis to quantify TACC3 protein levels post-treatment (e.g., 10 μM this compound for 24 hours) .
- Immunofluorescence staining to observe subcellular localization changes in TACC3 and cIAP1 (e.g., in MCF7 or HT1080 cells) .
- Flow cytometry to assess cell cycle perturbations (e.g., G1 arrest in U2OS cells) . Include controls such as DMSO-treated cells and parallel assays with structurally similar but inactive compounds (e.g., Me-BS) to validate specificity.
Q. How can researchers ensure the specificity of this compound for TACC3 over off-target proteins like cIAP1?
- Use proteomic profiling (e.g., mass spectrometry) to identify off-target protein degradation.
- Compare results with SNIPER compounds targeting other proteins (e.g., SNIPER(CRABP)-4 or SNIPER(ER)-3) to isolate TACC3-specific effects .
- Validate findings across multiple cell lines (e.g., HT1080 vs. MCF7) to rule out cell-type-dependent artifacts .
Q. What are the critical parameters for optimizing this compound treatment concentrations in vitro?
- Conduct dose-response experiments (e.g., 0.1–20 μM) to determine the DC50 (degradation concentration) for TACC3.
- Monitor cytotoxicity via MTT assays or annexin V staining to distinguish degradation efficacy from nonspecific cell death .
Advanced Research Questions
Q. What strategies are effective in addressing contradictory data on this compound’s efficacy across cancer cell lines?
- Perform genomic and proteomic profiling of resistant cell lines to identify biomarkers (e.g., TACC3 mutation status, ubiquitin-proteasome activity).
- Use isogenic cell models (e.g., CRISPR-edited TACC3 knockout) to isolate this compound’s mechanism of action .
- Apply multivariate statistical analysis to account for variables like cell cycle phase and baseline protein expression .
Q. How should in vivo studies be designed to evaluate this compound’s therapeutic potential and pharmacokinetics?
- Use xenograft models (e.g., HT1080 or MCF7 tumors in immunodeficient mice) with this compound administered via intraperitoneal injection.
- Measure pharmacokinetic parameters : half-life, bioavailability, and tumor penetration using LC-MS/MS.
- Include combination therapy arms (e.g., with taxanes or PARP inhibitors) to assess synergistic effects .
Q. What molecular techniques are critical for identifying resistance mechanisms to this compound?
- Perform CRISPR-Cas9 screens to pinpoint genes modulating this compound sensitivity (e.g., ubiquitin ligases or proteasome subunits).
- Analyze post-translational modifications (e.g., ubiquitination assays) to determine if TACC3 degradation is impaired in resistant cells .
Q. How can researchers differentiate this compound’s direct effects on TACC3 from secondary apoptosis-related pathways?
- Use time-course experiments to correlate TACC3 degradation timing with caspase activation (e.g., cleaved PARP detection).
- Combine this compound with pan-caspase inhibitors (e.g., Z-VAD-FMK) to decouple degradation from apoptotic cascades .
Q. What methodologies are recommended for analyzing this compound’s impact on protein-protein interaction networks involving TACC3?
- Employ co-immunoprecipitation (Co-IP) to study TACC3 binding partners (e.g., Aurora A kinase) pre- and post-treatment.
- Utilize proximity ligation assays (PLA) to visualize spatial changes in protein interactions .
Q. Methodological Considerations
Q. How should researchers design controls to account for this compound’s dual targeting of TACC3 and cIAP1?
- Include cIAP1-knockout cell lines to isolate TACC3-specific effects.
- Use selective cIAP1 degraders (e.g., SMAC mimetics) as comparators to distinguish pathway contributions .
Q. What statistical approaches are suitable for analyzing heterogeneous responses to this compound in primary tumor samples?
Properties
Molecular Formula |
C41H57N9O6S |
---|---|
Molecular Weight |
804.0 g/mol |
IUPAC Name |
N-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethyl]-4-[4-[[[4-(2-methylpropylamino)pyrimidin-2-yl]amino]methyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C41H57N9O6S/c1-27(2)22-34(49-39(54)36(51)33(42)23-29-8-6-5-7-9-29)38(53)44-17-19-56-21-20-55-18-16-43-37(52)30-10-12-31(13-11-30)40-48-32(26-57-40)25-47-41-45-15-14-35(50-41)46-24-28(3)4/h5-15,26-28,33-34,36,51H,16-25,42H2,1-4H3,(H,43,52)(H,44,53)(H,49,54)(H2,45,46,47,50)/t33-,34+,36+/m1/s1 |
InChI Key |
CMKAAFQRJONAAN-ZHAMFGDSSA-N |
SMILES |
CC(C)CC(C(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)[C@H]([C@@H](CC4=CC=CC=C4)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SNIPER(TACC3)1; SNIPER(TACC3) 1; SNIPER(TACC3)-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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